![molecular formula C25H21N3O5 B2585485 N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 887224-58-0](/img/no-structure.png)
N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Compounds similar to the one mentioned have been synthesized for their potential biological activities. For instance, pyrimidine derivatives have been evaluated for anti-inflammatory and analgesic activities. Such compounds were synthesized through the condensation of specific amines with isothiocyanatoketones, and some showed significant activity in preclinical models (Sondhi et al., 2009).
Anticancer Properties
- Aryloxy groups attached to the pyrimidine ring have been investigated for their anticancer properties. Some derivatives showed cancer cell growth inhibition against various cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Al-Sanea et al., 2020).
Imaging Applications
- Pyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for imaging applications, such as in positron emission tomography (PET). These compounds, due to their selective binding properties, can be used in the imaging of specific proteins or receptors in neurological studies (Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of coordination complexes with metals such as Co(II) and Cu(II). These complexes have been studied for their hydrogen bonding, self-assembly processes, and antioxidant activities, indicating their potential in materials science and biological applications (Chkirate et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid with furan-2-ylmethanol, followed by the reaction of the resulting intermediate with 4-ethylaniline and acetic anhydride.", "Starting Materials": [ "2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid", "furan-2-ylmethanol", "4-ethylaniline", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid with furan-2-ylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the intermediate 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 2: Reaction of the intermediate from step 1 with 4-ethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: Acetylation of the amide from step 2 with acetic anhydride in the presence of a catalyst such as pyridine to form the final product N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS RN |
887224-58-0 |
Molecular Formula |
C25H21N3O5 |
Molecular Weight |
443.459 |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O5/c1-2-16-9-11-17(12-10-16)26-21(29)15-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3,(H,26,29) |
InChI Key |
ATEXHWKUWIGGKM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



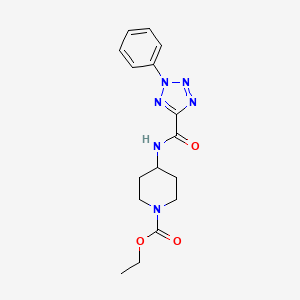
![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)
![Ethyl 4-[(piperidylsulfonyl)amino]benzoate](/img/structure/B2585406.png)
![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)
![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)
![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)
![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)
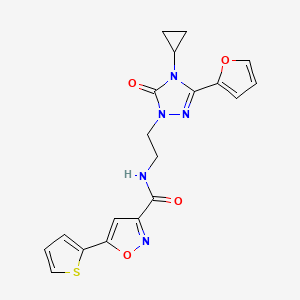
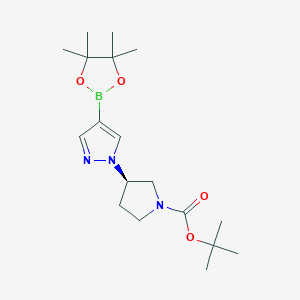
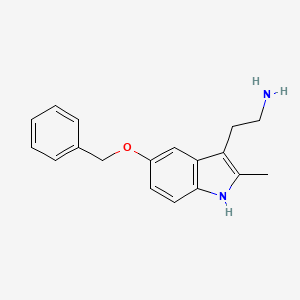
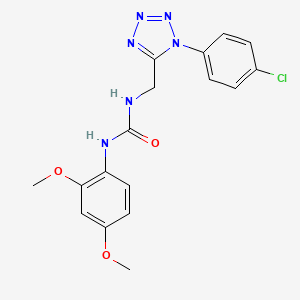
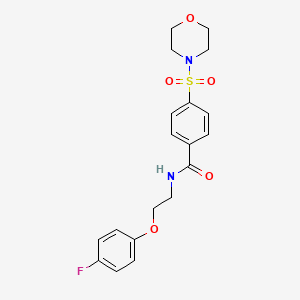
![Tert-butyl 3-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2585424.png)